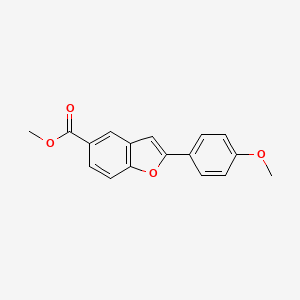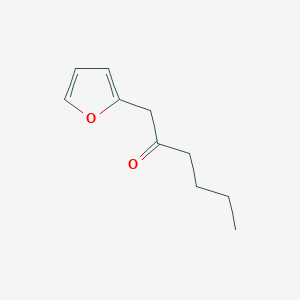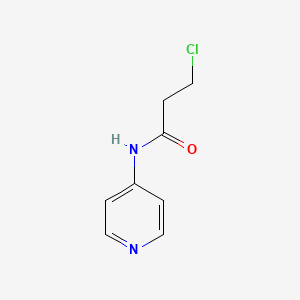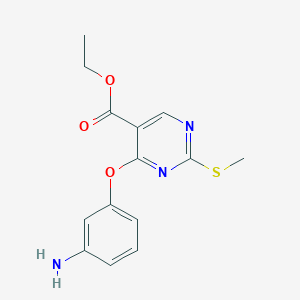![molecular formula C20H22N2O B3144457 8-Methyl-3-[(2-o-tolyl-ethylamino)-methyl]-1H-quinolin-2-one CAS No. 551945-40-5](/img/structure/B3144457.png)
8-Methyl-3-[(2-o-tolyl-ethylamino)-methyl]-1H-quinolin-2-one
Vue d'ensemble
Description
8-Methyl-3-[(2-o-tolyl-ethylamino)-methyl]-1H-quinolin-2-one is a chemical compound with the molecular formula C20H22N2O and a molecular weight of 306.41 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of 20 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 306.41 . More detailed properties such as melting point, boiling point, and density were not found in the web search results.Applications De Recherche Scientifique
Metabolic Studies and Antimalarial Agents
Quinoline derivatives, including 8-aminoquinoline antimalarials, undergo complex metabolic processes that may result in the formation of compounds toxic to erythrocytes in certain individuals. These studies have been crucial in understanding the metabolic pathways and potential toxicities of quinoline-based antimalarials (Strother et al., 1981).
Neuroprotective Properties
Research on kynurenines, metabolites in the tryptophan pathway, has shown that quinolinic acid, an agonist at the N-methyl-d-aspartate receptor, possesses neurotoxic properties, while kynurenic acid offers neuroprotective effects. This highlights a potential therapeutic target for neuroprotective drug development (Vámos et al., 2009).
Anticancer and Antibacterial Applications
Quinoline and quinazoline alkaloids have been identified as significant bioactive compounds with anticancer and antibacterial properties. Their discovery has opened new avenues in drug development against these diseases (Shang et al., 2018).
Corrosion Inhibition
Quinoline derivatives have been utilized as effective anticorrosive materials, demonstrating their ability to form stable complexes with metallic surfaces, thereby inhibiting corrosion. This application is crucial for the protection of industrial materials and equipment (Verma et al., 2020).
Medicinal Chemistry Innovations
The quinazoline-4(3H)-ones and their derivatives represent an important class of compounds with potential medicinal applications. The stability and versatility of the quinazolinone nucleus have inspired the development of new agents with antibacterial activity (Tiwary et al., 2016).
Green Chemistry Approaches
The quinoline scaffold, known for its broad biological activities, has been the focus of green chemistry methodologies aimed at minimizing the use of hazardous chemicals in its synthesis. This approach not only supports environmental sustainability but also opens the door to the development of novel quinoline-based therapeutic agents (Nainwal et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
8-methyl-3-[[2-(2-methylphenyl)ethylamino]methyl]-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-14-6-3-4-8-16(14)10-11-21-13-18-12-17-9-5-7-15(2)19(17)22-20(18)23/h3-9,12,21H,10-11,13H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVCBACLDWMPBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CNCCC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201687 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[Hydroxy(phenyl)methylene]malononitrile](/img/structure/B3144393.png)

methanone](/img/structure/B3144407.png)

![1-[(2-methylbenzyl)oxy]-1H-imidazole-2-carbaldehyde](/img/structure/B3144415.png)
![3-[1-(Phenylsulfanyl)propyl]furan](/img/structure/B3144422.png)

![1-(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone O-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxime](/img/structure/B3144427.png)
![N-[(Z)-(dimethylamino)methylidene]-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B3144428.png)
![N-{(E)-[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylidene}(4-fluorophenyl)methanamine](/img/structure/B3144435.png)

![3-Methyl-4-[3-(trifluoromethyl)phenoxy]isoxazolo[5,4-d]pyrimidine](/img/structure/B3144448.png)
